1,3,2-Dioxaphosphorinane, 5-butyl-5-ethyl-, 2-oxide
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Overview
Description
1,3,2-Dioxaphosphorinane, 5-butyl-5-ethyl-, 2-oxide is a chemical compound belonging to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to oxygen atoms, forming a cyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaphosphorinane, 5-butyl-5-ethyl-, 2-oxide typically involves the reaction of phosphorus oxychloride with 2,2-dimethyl-1,3-propane diol in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dry toluene to prevent hydrolysis of the reactive intermediates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxaphosphorinane, 5-butyl-5-ethyl-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphorus atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of organophosphorus compounds with different functional groups.
Scientific Research Applications
1,3,2-Dioxaphosphorinane, 5-butyl-5-ethyl-, 2-oxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaphosphorinane, 5-butyl-5-ethyl-, 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-1,3,2-dioxaphosphorinane 2-oxide: A structurally similar compound with different alkyl substituents.
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: Contains a chlorine atom instead of an ethyl group.
Uniqueness
1,3,2-Dioxaphosphorinane, 5-butyl-5-ethyl-, 2-oxide is unique due to its specific alkyl substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
54439-60-0 |
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Molecular Formula |
C9H18O3P+ |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
5-butyl-5-ethyl-1,3,2-dioxaphosphinan-2-ium 2-oxide |
InChI |
InChI=1S/C9H18O3P/c1-3-5-6-9(4-2)7-11-13(10)12-8-9/h3-8H2,1-2H3/q+1 |
InChI Key |
SVXVSANDGYGNRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CO[P+](=O)OC1)CC |
Origin of Product |
United States |
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